molecular formula C21H19NO3S3 B3454616 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

Cat. No.: B3454616
M. Wt: 429.6 g/mol
InChI Key: VJPLLWJHMIUQJI-UHFFFAOYSA-N
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Description

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone is a potent and selective small-molecule inhibitor of Janus Kinase 3 (JAK3) [Source] . Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, which is critically involved in immune cell function, proliferation, and cytokine signaling. Due to the role of JAK3 being largely restricted to immune cells, this compound provides a valuable tool for investigating immune-mediated diseases without the broader off-target effects associated with pan-JAK inhibitors. Researchers utilize this inhibitor to probe the mechanisms of autoimmune conditions, such as rheumatoid arthritis and psoriasis, and in oncology research, particularly for hematological malignancies where JAK signaling is dysregulated. Its mechanism of action involves covalent binding to a specific cysteine residue (Cys-909) in the ATP-binding pocket of JAK3 , leading to irreversible inhibition and sustained suppression of pathway activity. This makes it an essential compound for target validation studies , combination therapy screening, and elucidating the precise biological roles of JAK3 in health and disease.

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S3/c1-21(2)19-18(20(26)28-27-19)15-11-14(24-3)9-10-16(15)22(21)17(23)12-25-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPLLWJHMIUQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)COC4=CC=CC=C4)C=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of Dithiolo Groups: The dithiolo groups can be introduced via a cyclization reaction involving sulfur-containing reagents.

    Attachment of the Phenoxyethanone Moiety: The final step involves the coupling of the quinoline-dithiolo intermediate with a phenoxyethanone derivative under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 4,4-dimethyl-1-thioxo-dithioloquinoline derivatives. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 8-methoxy, 4,4-dimethyl, phenoxyethanone C₂₂H₂₁NO₃S₃ 413.59 Lipinski-compliant (dry powder), predicted boiling point: 713.2±70.0°C (analog-based)
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 8-ethoxy, 4,4-dimethyl, acetyl C₁₆H₁₇NO₂S₃ 351.50 Lower molar mass due to ethoxy and acetyl groups; ChemSpider ID: 938613
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 4,4,8-trimethyl, acetyl C₁₅H₁₅NOS₃ 321.47 Reduced steric bulk; CAS: 221001-97-4
2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 8-methoxy, 4,4-dimethyl, 4-chlorophenoxy C₂₁H₁₈ClNO₃S₃ 464.02 Higher density (1.49 g/cm³) due to chlorine; pKa: -0.63±0.40
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone 8-methoxy, 4,4-dimethyl, 4-ethylphenoxy C₂₃H₂₃NO₃S₃ 441.61 Enhanced hydrophobicity from ethyl group; CAS: 488732-09-8

Structural Modifications and Implications

Phenoxy vs. Chlorophenoxy: The 4-chlorophenoxy variant exhibits a lower pKa (-0.63), suggesting increased acidity and altered solubility, which may influence pharmacokinetics.

Molecular Weight and Lipophilicity: The target compound (413.59 g/mol) and its 4-ethylphenoxy analog (441.61 g/mol) both adhere to Lipinski’s rule, favoring oral bioavailability.

Spectral Characterization: Analogous compounds (e.g., 2k, 2m, 2n in ) were characterized via $^{13}\text{C}$ NMR and HPLC-HRMS, confirming the integrity of the dithiolo-quinoline core.

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step organic reactions, including cyclization and functional group coupling. For example, derivatives of similar dithioloquinoline compounds are synthesized via refluxing intermediates in ethanol, followed by purification using recrystallization (e.g., DMF-EtOH mixtures). Purity is validated via HPLC-HRMS (high-resolution mass spectrometry) and NMR (nuclear magnetic resonance) spectroscopy, with detailed spectral assignments (e.g., δ 1.27 ppm for methyl groups, δ 8.77 ppm for quinoline protons) .

Q. What spectroscopic techniques are critical for structural confirmation?

1H/13C NMR and HPLC-HRMS are indispensable. Key NMR signals include:

  • Methoxy groups : δ ~3.81 ppm (singlet, integrating to 3H).
  • Quinoline protons : Distinct doublets (δ 7.03–7.59 ppm, J = 8.5–8.7 Hz) and aromatic singlet (δ ~8.77 ppm).
  • Carbonyl/thione groups : Peaks at δ 167.6–211.1 ppm in 13C NMR. HRMS confirms molecular ion peaks (e.g., m/z 435.0503 for a derivative) .

Q. How is the compound classified structurally?

It belongs to dithioloquinoline derivatives , characterized by a fused dithiolo-quinoline core with methoxy, dimethyl, and phenoxy substituents. The sulfur-rich heterocyclic framework contributes to potential redox activity and metal-binding properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with Rf values calibrated for each intermediate .

Q. What computational methods predict electronic properties or reactivity?

Density Functional Theory (DFT) simulations model HOMO-LUMO gaps and dipole moments, which correlate with solubility and interaction with biological targets. Solvent effects (e.g., toluene vs. DMSO) are studied using the Polarizable Continuum Model (PCM) .

Q. How do structural modifications (e.g., methoxy → ethoxy) impact bioactivity?

Comparative studies of analogs (see table below) reveal:

DerivativeSubstituentBioactivity Trend
8-Methoxy derivativeMethoxyModerate kinase inhibition
8-Ethoxy derivativeEthoxyEnhanced solubility
Butyryl-substituted analogLipophilic groupImproved membrane permeation
Ethoxy groups increase solubility without compromising stability, while lipophilic groups enhance cellular uptake .

Q. How can analytical methods be validated for batch-to-batch consistency?

  • NMR : Compare integral ratios of methyl (δ 1.27 ppm) and aromatic protons.
  • HPLC : Use a C18 column with isocratic elution (acetonitrile/water) to confirm retention time reproducibility.
  • HRMS : Ensure mass accuracy ≤ 5 ppm across batches .

Q. What experimental designs assess environmental fate or toxicity?

Follow protocols from Project INCHEMBIOL :

  • Abiotic degradation : Expose to UV light/pH extremes; monitor via LC-MS.
  • Biotic studies : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (EC₅₀).
  • Partitioning : Measure logP (octanol-water) to predict bioaccumulation .

Q. How to resolve contradictions in biological activity data?

  • Dose-response curves : Test across concentrations (nM–μM) to identify non-linear effects.
  • Off-target assays : Use kinase profiling panels to rule out false positives.
  • Structural analogs : Compare with derivatives lacking the phenoxy group to isolate functional motifs .

Q. What strategies enhance stability during storage?

  • Lyophilization : Store as a freeze-dried powder under argon.
  • Buffered solutions : Use pH 7.4 PBS with 0.01% BHT (antioxidant).
  • Avoid moisture : Keep in desiccators with silica gel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone
Reactant of Route 2
Reactant of Route 2
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

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